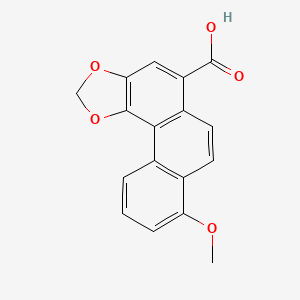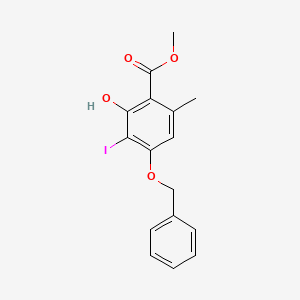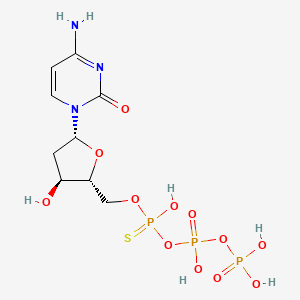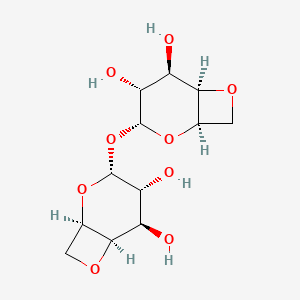
Gallium citrate ga-67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium citrate Ga-67 is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic purposes. It is the citrate salt of the radioisotope gallium Ga-67. This compound is known for its ability to localize in certain viable primary and metastatic tumors, as well as focal sites of infection, making it a valuable tool in medical imaging .
Preparation Methods
Gallium citrate Ga-67 is prepared by cyclotron production. The process involves the proton irradiation of enriched zinc oxide, resulting in the formation of gallium Ga-67. The gallium Ga-67 is then complexed with sodium citrate to form this compound. The final product is supplied in an isotonic solution, which includes sodium chloride and benzyl alcohol as a preservative. The pH is adjusted to between 4.5 and 8 using hydrochloric acid and/or sodium hydroxide solution .
Chemical Reactions Analysis
Gallium citrate Ga-67 undergoes various chemical reactions, primarily involving its interaction with biological molecules. The compound is known to accumulate in lysosomes and bind to soluble intracellular proteins in certain tumors and sites of inflammation . The primary reactions include:
Oxidation and Reduction: Gallium Ga-67 can undergo electron capture, decaying to stable zinc Zn-67.
Substitution Reactions: Gallium citrate can form complexes with other ligands, replacing citrate under certain conditions.
Scientific Research Applications
Gallium citrate Ga-67 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Medical Imaging: It is used in scintigraphy to detect the presence and extent of Hodgkin’s disease, lymphoma, bronchogenic carcinoma, and some acute inflammatory lesions.
Cancer Research: This compound is valuable in studying tumor viability and monitoring the response to cancer treatments.
Infection Detection: It helps in identifying focal sites of infection, aiding in the diagnosis and management of various infectious diseases.
Mechanism of Action
The exact mechanism by which gallium citrate Ga-67 exerts its effects is not fully understood. it is known to concentrate in lysosomes and bind to soluble intracellular proteins in certain tumors and sites of inflammation. This localization allows for scintigraphic imaging, providing valuable diagnostic information . The compound’s ability to bind to plasma proteins, especially transferrin and lactoferrin, facilitates its accumulation in areas of inflammation .
Comparison with Similar Compounds
Gallium citrate Ga-67 is unique in its ability to localize in both tumors and sites of infection, making it a versatile diagnostic tool. Similar compounds include:
Gallium-68: Another radioisotope of gallium used in positron emission tomography (PET) imaging.
Technetium-99m: A widely used radiopharmaceutical for various diagnostic imaging procedures.
Thallium-201: Used in myocardial perfusion imaging but has limited use in tumor detection compared to this compound.
This compound stands out due to its specific applications in detecting both cancerous and inflammatory conditions, providing a dual diagnostic capability that is not commonly found in other radiopharmaceuticals.
Properties
| Gallium Citrate Ga 67, with no carrier added, has been found to concentrate in certain viable primary and metastatic tumors as well as focal sites of infection. The body generally handles Ga3+ as though it were ferric iron (Fe-III), and thus the free isotope ion is bound (and concentrates) in areas of inflammation, such as an infection site, and also areas of rapid cell division. Ga-67 binds to transferrin, leukocyte lactoferrin, bacterial siderophores, inflammatory proteins, and cell-membranes in neutrophils, both living and dead. Lactoferrin is contained within leukocytes. Ga-67 may bind to lactoferrin and be transported to sites of inflammation, or binds to lactoferrin released during bacterial phagocytosis at infection sites (and remains due to binding with macrophage receptors). Ga-67 also attaches to the siderophore molecules of bacteria themselves, and for this reason can be used in leukopenic patients with bacterial infection (here it attaches directly to bacterial proteins, and leukocytes are not needed). Uptake is thought to be associated with a range of tumour properties including transferring receptors, anaerobic tumor metabolism and tumor perfusion and vascular permeability. | |
CAS No. |
41183-64-6 |
Molecular Formula |
C6H5GaO7 |
Molecular Weight |
256.03 g/mol |
IUPAC Name |
gallium-67(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-3 |
InChI Key |
YEEGWNXDUZONAA-RYDPDVNUSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
Isomeric SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[67Ga+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
| 41183-64-6 | |
Synonyms |
67Ga radioisotope Ga-67 radioisotope Gallium-67 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)









